molecular formula C6H14N2O5 B1443716 L-Threonine, N-glycyl-, monohydrate CAS No. 61533-49-1

L-Threonine, N-glycyl-, monohydrate

Cat. No. B1443716
CAS RN: 61533-49-1
M. Wt: 194.19 g/mol
InChI Key: PRLZNCPKCDGZCN-ZJQZTCRYSA-N
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Description

L-Threonine, N-glycyl-, monohydrate is a chemical compound with the formula C6H12N2O4 . It is widely used in scientific research and offers immense potential in various applications, including drug development and protein synthesis.


Synthesis Analysis

L-Threonine is synthesized from aspartate in bacteria such as E. coli . A study on an L-threonine over-producing strain of E. coli revealed key metabolic features of the synthesis pathway of L-threonine . The study identified important targets including key nodes, enzymes, and biomarkers, which may provide target sites for rational design through engineering the L-threonine producing strain .


Molecular Structure Analysis

The molecular structure of L-Threonine, N-glycyl-, monohydrate can be represented by the IUPAC Standard InChI: InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,5+/m0/s1 .

properties

IUPAC Name

(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2/t3-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLZNCPKCDGZCN-ZJQZTCRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CN)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CN)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90816551
Record name Glycyl-L-threonine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90816551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Threonine, N-glycyl-, monohydrate

CAS RN

61533-49-1
Record name Glycyl-L-threonine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90816551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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